

Application Notes and Protocols: CB 3717 in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CB 3717	
Cat. No.:	B1668668	Get Quote

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Introduction

CB 3717, also known as N¹¹¹-propargyl-5,8-dideazafolic acid, is a potent and specific inhibitor of thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. By inhibiting TS, **CB 3717** disrupts the supply of dTMP, leading to imbalances in the nucleotide pool, DNA damage, and ultimately, cell death. This document provides detailed application notes and protocols for the use of **CB 3717** in leukemia cell line research.

Mechanism of Action

CB 3717 acts as a competitive inhibitor of thymidylate synthase, binding to the enzyme's folate binding site. This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP. The resulting depletion of dTMP and accumulation of deoxyuridine triphosphate (dUTP) leads to two primary cytotoxic effects:

- "Thymineless Death": The lack of dTMP stalls DNA replication, leading to cell cycle arrest and apoptosis.
- DNA Damage: Increased intracellular levels of dUTP lead to its misincorporation into DNA in place of thymidine triphosphate (dTTP). DNA repair mechanisms attempt to excise the uracil



bases, creating apurinic/apyrimidinic (AP) sites and DNA strand breaks, which trigger apoptotic pathways.

Data Presentation

Table 1: Effects of CB 3717 on Leukemia and Other Cancer Cell Lines

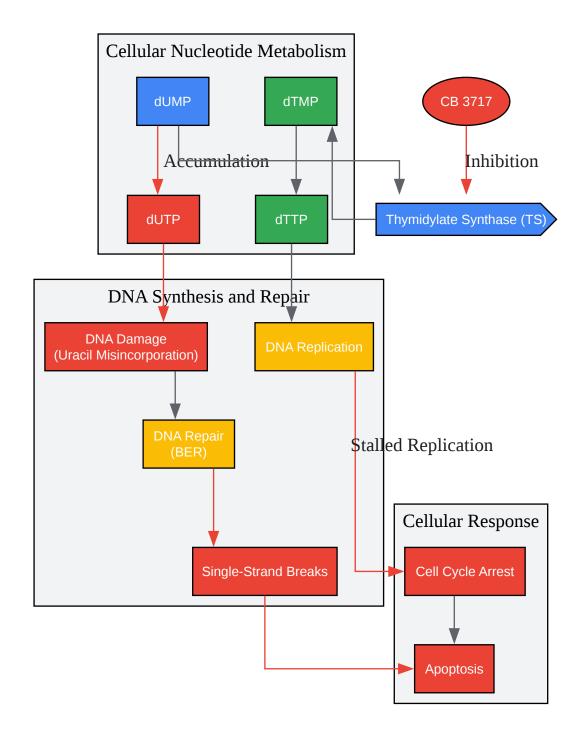


Cell Line	Cancer Type	Parameter	Value	Reference
MOLT-3	Human T-cell Acute Lymphoblastic Leukemia	Growth Inhibition	Susceptible	[1]
MOLT-3/MTX200	Methotrexate- Resistant Human T-cell ALL	Cross- Resistance to CB 3717	~10-fold increase in resistance compared to parental MOLT-3	[1]
MOLT- 3/MTX10,000	Methotrexate- Resistant Human T-cell ALL	Cross- Resistance to CB 3717	~10-fold increase in resistance compared to parental MOLT-3	[1]
MOLT-3/TMQ200	Trimetrexate- Resistant Human T-cell ALL	Sensitivity to CB 3717	As sensitive as the parental MOLT-3 line	[1]
A549	Human Lung Carcinoma	50% Growth Inhibition (IC50)	3 μM (after 24h)	[2]
A549	Human Lung Carcinoma	Intracellular dUTP accumulation (24h with 3 µM CB 3717)	46.1 ± 9.6 pmol/10 ⁶ cells	[2]
A549	Human Lung Carcinoma	Intracellular dUTP accumulation (24h with 30 µM CB 3717)	337.5 ± 37.9 pmol/10 ⁶ cells	[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by **CB 3717** and a general workflow for assessing its effects on leukemia cell lines.

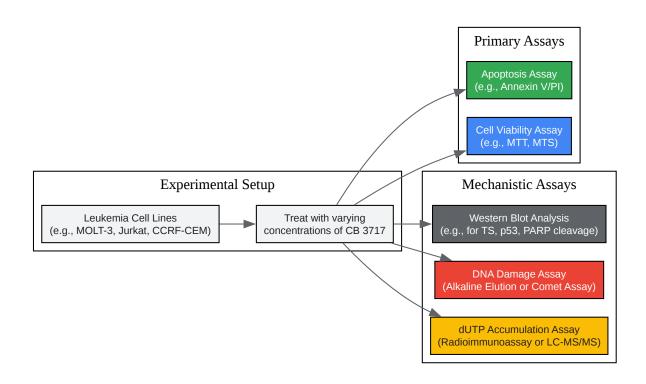




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Figure 1: Mechanism of action of CB 3717 leading to apoptosis.





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References

- 1. N10-propargyl-5,8-dideazafolic acid (CB3717): inhibitory effects on human leukemia cell lines resistant to methotrexate or trimetrexate PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of cell death following thymidylate synthase inhibition: 2'-deoxyuridine-5'-triphosphate accumulation, DNA damage, and growth inhibition following exposure to CB3717 and dipyridamole PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: CB 3717 in Leukemia Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1668668#applications-of-cb-3717-in-leukemia-cell-lines]

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